Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
Thiazole derivatives have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop certain biochemical pathways .
Result of Action
Thiazole derivatives have shown significant antibacterial and antifungal potential .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The compound showed a high binding affinity, suggesting that it could act as an antagonist against this enzyme .
Cellular Effects
Related 2-aminothiazoles have shown significant antibacterial and antifungal potential . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with pyrimidin-2-ylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate
- Ethyl 2-(benzylamino)thiazole-4-carboxylate
- Ethyl 2-(4-chlorophenylamino)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is unique due to the presence of the pyrimidine moiety, which imparts distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
This compound has been shown to interact with various enzymes and proteins, suggesting its potential as a bioactive agent. Notably, it interacts with the enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in bacterial cell wall synthesis . This interaction may underlie its antibacterial properties.
2. Cellular Effects
Research indicates that related compounds within the thiazole family exhibit notable antimicrobial activities. This compound has demonstrated significant antibacterial and antifungal activities, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .
3. Molecular Mechanism
The compound's biological activity is thought to stem from its ability to bind with specific biomolecules, leading to enzyme inhibition or activation. For instance, studies have shown that thiazole derivatives can inhibit DNA gyrase and topoisomerase IV in Escherichia coli, which are critical for bacterial DNA replication . The presence of a 2-aminothiazole moiety is essential for this inhibitory activity, as it facilitates interactions with key residues in the enzyme's active site .
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial potency of thiazole derivatives, including this compound. For example:
Compound | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
This compound | E. coli | 12 | |
Related Thiazole Derivative | S. aureus | 0.012 | |
Thiazole Derivative | Streptococcus pneumoniae | Not effective due to efflux pumps |
These results highlight the compound's potential against specific pathogens while also indicating challenges posed by antibiotic resistance mechanisms.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation:
Compound | Target CDK | IC50 (nM) | Cell Line | Reference |
---|---|---|---|---|
This compound | CDK9 | 3–7 | HCT116 | |
Thiazole Derivative | CDK4/6 | Potent Inhibitor | Various Cancer Lines |
These findings suggest that the compound may induce apoptosis in cancer cells by modulating key regulatory pathways.
5. Conclusion and Future Directions
This compound exhibits significant biological activity through its interactions with various enzymes and cellular targets. Its potential as an antimicrobial and anticancer agent warrants further investigation into its pharmacological properties and mechanisms of action. Ongoing research may lead to the development of novel therapeutic agents based on this compound structure.
Properties
IUPAC Name |
ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-8(15)7-6-17-10(13-7)14-9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGYZMDSOQVHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.